N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves multiple steps, including the formation of the chlorinated phenyl groups, the introduction of methoxy groups, and the incorporation of the tetrazole ring. Common synthetic routes may involve:
Chlorination: Introduction of chlorine atoms to the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Addition of methoxy groups using methanol and a strong acid catalyst.
Tetrazole Formation: Synthesis of the tetrazole ring through cyclization reactions involving hydrazoic acid and nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions in controlled environments to ensure purity and yield. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of chlorinated phenyl groups to phenyl groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions where chlorine atoms are replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler phenyl derivatives.
Scientific Research Applications
({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving chlorinated phenyl groups and tetrazole rings.
Medicine: May serve as a precursor for developing pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenyl groups and tetrazole ring may bind to specific sites, altering the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H20Cl3N5O2S |
---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H20Cl3N5O2S/c1-27-19(24-25-26-27)30-6-5-23-10-12-7-16(22)18(17(8-12)28-2)29-11-13-3-4-14(20)9-15(13)21/h3-4,7-9,23H,5-6,10-11H2,1-2H3 |
InChI Key |
KLPAYWZWJAQTNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.